Triiodosilane

Organosilicon Synthesis Bond Dissociation Energy Reaction Kinetics

Triiodosilane (SiHI₃), an inorganic silicon halide, is a colorless, moisture-sensitive liquid with a molecular weight of 409.807 g/mol. Characterized by a high density (3.314 g/cm³) and a melting point of 8°C, it decomposes at 220°C.

Molecular Formula HI3Si
Molecular Weight 409.806 g/mol
CAS No. 13465-72-0
Cat. No. B3047058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriiodosilane
CAS13465-72-0
Molecular FormulaHI3Si
Molecular Weight409.806 g/mol
Structural Identifiers
SMILES[SiH](I)(I)I
InChIInChI=1S/HI3Si/c1-4(2)3/h4H
InChIKeyDNAPJAGHXMPFLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Triiodosilane (CAS 13465-72-0): A Reactive Silicon Precursor with a Weak Si–I Bond for Selective Deposition and Synthesis


Triiodosilane (SiHI₃), an inorganic silicon halide, is a colorless, moisture-sensitive liquid with a molecular weight of 409.807 g/mol [1]. Characterized by a high density (3.314 g/cm³) and a melting point of 8°C, it decomposes at 220°C [1]. Its most notable feature is the weak silicon-iodine bond (234 kJ/mol), which confers high reactivity compared to lighter silicon halides [2]. This property underpins its specialized use as a silicon precursor in atomic layer deposition (ALD) and as a synthon in organosilicon chemistry [3].

Why Triiodosilane (CAS 13465-72-0) Cannot Be Simply Replaced by Other Halosilanes or Silicon Precursors


Generic substitution of triiodosilane with other halosilanes like trichlorosilane (HSiCl₃) or common silicon precursors such as TEOS is not feasible due to fundamentally different chemical reactivities and decomposition pathways. The silicon-iodine bond in triiodosilane is significantly weaker (234 kJ/mol) than the silicon-chlorine bond (398 kJ/mol) in trichlorosilane [1]. This difference enables triiodosilane to participate in lower-temperature reactions and follow distinct decomposition mechanisms that are critical for applications like low-temperature atomic layer deposition (ALD) of silicon [2]. Furthermore, its decomposition behavior differs from its diiodosilane analog, impacting film purity and processing conditions [3].

Quantitative Differentiation: Triiodosilane vs. Trichlorosilane, Diiodosilane, and TEOS


Weaker Si–I Bond vs. Si–Cl Bond Enables Lower Activation Energy Reactions

Triiodosilane possesses a significantly weaker silicon-halogen bond (Si–I: 234 kJ/mol) compared to its chlorine analog, trichlorosilane (Si–Cl: 398 kJ/mol) [1]. This 164 kJ/mol difference in bond dissociation energy is a key factor in its enhanced reactivity for condensation reactions and as a silicon source.

Organosilicon Synthesis Bond Dissociation Energy Reaction Kinetics

Higher Thermal Stability vs. Diiodosilane for Vapor Deposition Processing

Triiodosilane exhibits a higher decomposition temperature than its direct analog, diiodosilane (H₂SiI₂). Diiodosilane is observed to decompose below 550°C, whereas triiodosilane requires a higher temperature for decomposition [1]. This difference in thermal stability is critical for process control in vapor deposition.

Thermal Stability Chemical Vapor Deposition (CVD) Amorphous Silicon

Patent-Verified High-Yield Synthesis from Trichlorosilane Route

A patented process enables the efficient synthesis of high-purity triiodosilane from trichlorosilane using a lithium iodide (LiI) powder and a tertiary amine catalyst. This method is specifically optimized to provide triiodosilane in high yields and high purity [1]. This contrasts with alternative synthetic routes that may be lower-yielding or produce difficult-to-separate byproducts.

Synthesis Route Yield Optimization Precursor Manufacturing

Distinct Decomposition Pathway and Iodine Byproduct Management

The thermal decomposition of triiodosilane proceeds via a mechanism distinct from that of diiodosilane, leading to the formation of iodine (I₂) as a byproduct [1]. In contrast, the decomposition of diiodosilane shows little evidence of I₂ formation [1]. This difference is critical for managing reactor contamination and film purity in semiconductor manufacturing.

Decomposition Mechanism Film Purity CVD Process Control

Optimal Research and Industrial Applications for Triiodosilane (CAS 13465-72-0)


Low-Temperature Atomic Layer Deposition (ALD) of Silicon Films

Triiodosilane is specifically identified as a precursor for the atomic layer deposition (ALD) of silicon onto microelectronic device substrates [1]. Its weak Si–I bond enables clean decomposition at lower temperatures than chlorosilanes, making it suitable for advanced semiconductor manufacturing processes where thermal budgets are constrained [2].

Synthesis of Organosilicon Compounds via Si–I Bond Reactivity

The significantly lower bond dissociation energy of the Si–I bond (234 kJ/mol) compared to the Si–Cl bond (398 kJ/mol) makes triiodosilane a more reactive starting material for organosilicon synthesis [1]. This enables coupling reactions that are sluggish or unfeasible with the corresponding chlorosilanes, providing a strategic advantage in synthetic route design.

Chemical Vapor Deposition (CVD) of Amorphous Silicon (a-Si)

A demonstrated application of triiodosilane is its use as a precursor for depositing amorphous silicon (a-Si) films via thermal chemical vapor deposition (CVD) [1]. The method allows for the creation of uniform films with very low hydrogen content, which can be desirable for specific electronic or optical applications where hydrogen passivation is not wanted.

Precursor for Si–H-Free Amino-Triiodosilanes in Advanced Film Deposition

Triiodosilane is a key building block for creating amino-triiodosilane compounds of the formula (R₂N)SiI₃, which are Si–H-free precursors for vapor deposition [1]. These derivatives enable the deposition of silicon nitride, silicon carbide, and other silicon-containing films without introducing hydrogen from Si–H bonds, which is critical for controlling film composition and properties.

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